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Compound of Interest

Compound Name: 2-Isopropoxy-5-methylpyridine

CAS No.: 1394955-08-8

Cat. No.: B2807033

Get Quote

This in-depth technical guide provides a comprehensive analysis of the spectroscopic

properties of 2-Isopropoxy-5-methylpyridine, a substituted pyridine derivative of interest to

researchers in medicinal chemistry and materials science. In the absence of extensive peer-

reviewed experimental data for this specific molecule, this guide presents a robust predicted

spectroscopic profile based on established theoretical models and provides a comparative

analysis with experimentally determined data for structurally related pyridine derivatives. This

approach offers valuable insights into the expected spectral characteristics and aids in the

structural elucidation of novel pyridine compounds.

Introduction: The Importance of Spectroscopic
Characterization
The precise structural characterization of organic molecules is fundamental to understanding

their reactivity, biological activity, and material properties. Spectroscopic techniques such as

Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS)

are indispensable tools in this endeavor. For a molecule like 2-Isopropoxy-5-methylpyridine,
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a detailed spectroscopic analysis is crucial for confirming its synthesis, assessing its purity, and

providing a foundation for further research and development. This guide will delve into the

predicted spectroscopic signature of 2-Isopropoxy-5-methylpyridine and compare it with the

known spectral features of other substituted pyridines to highlight the influence of substituent

patterns on their spectroscopic properties.

Predicted Spectroscopic Profile of 2-Isopropoxy-5-
methylpyridine
The following sections detail the predicted spectroscopic data for 2-Isopropoxy-5-
methylpyridine, derived from computational models and analysis of characteristic functional

group absorptions.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a

molecule. The predicted ¹H and ¹³C NMR chemical shifts for 2-Isopropoxy-5-methylpyridine
are presented below. These predictions were generated using the online NMR prediction tool,

NMRDB.org.[1][2][3][4]

Molecular Structure and Atom Numbering:

Caption: Molecular structure of 2-Isopropoxy-5-methylpyridine with atom numbering.

Table 1: Predicted ¹H NMR Data for 2-Isopropoxy-5-methylpyridine
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~7.95 d 1H H6

~7.40 dd 1H H4

~6.60 d 1H H3

~5.25 sept 1H H8 (CH of isopropoxy)

~2.25 s 3H H11 (CH₃ on pyridine)

~1.30 d 6H
H9, H10 (CH₃ of

isopropoxy)

Table 2: Predicted ¹³C NMR Data for 2-Isopropoxy-5-methylpyridine

Chemical Shift (δ, ppm) Assignment

~162.5 C2

~148.0 C6

~138.0 C4

~128.5 C5

~110.0 C3

~68.0 C8 (CH of isopropoxy)

~22.0 C9, C10 (CH₃ of isopropoxy)

~17.5 C11 (CH₃ on pyridine)

Infrared (IR) Spectroscopy
IR spectroscopy identifies functional groups within a molecule based on their characteristic

vibrational frequencies. The predicted key IR absorptions for 2-Isopropoxy-5-methylpyridine
are listed below, based on established correlation tables.[5][6][7]
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Table 3: Predicted Characteristic IR Absorptions for 2-Isopropoxy-5-methylpyridine

Wavenumber (cm⁻¹) Intensity
Functional Group
Assignment

3100-3000 Medium
Aromatic C-H Stretch (Pyridine

ring)

2980-2850 Strong

Aliphatic C-H Stretch

(Isopropoxy and methyl

groups)

~1600, ~1470 Medium-Strong
C=C and C=N Ring Stretching

(Pyridine ring)

~1250 Strong
C-O-C Asymmetric Stretch

(Alkoxy group)

~1100 Strong
C-O-C Symmetric Stretch

(Alkoxy group)

850-800 Strong
C-H Out-of-plane Bending

(Substituted pyridine)

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. For 2-Isopropoxy-5-methylpyridine (Molecular Weight: 151.21 g/mol ), the

following fragmentation pattern is anticipated under electron ionization (EI).[8][9][10][11]

Table 4: Predicted Mass Spectrometry Fragmentation for 2-Isopropoxy-5-methylpyridine
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m/z Predicted Fragment Ion Notes

151 [M]⁺ Molecular Ion

136 [M - CH₃]⁺ Loss of a methyl radical

109 [M - C₃H₆]⁺
Loss of propene (McLafferty

rearrangement)

94 [M - C₃H₆ - CH₃]⁺
Subsequent loss of a methyl

radical

78 [C₅H₄N]⁺ Pyridine ring fragment

Comparative Analysis with Alternative Pyridine
Derivatives
To provide context for the predicted data, this section presents experimental spectroscopic data

for several commercially available, structurally related pyridine derivatives. This comparison

highlights how changes in substitution patterns affect the spectroscopic signatures.

2-Amino-5-methylpyridine
Table 5: Experimental ¹H NMR Data for 2-Amino-5-methylpyridine

Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment Reference

7.79 d 1H H6 [5]

7.12 dd 1H H4 [5]

6.32 d 1H H3 [5]

4.67 s (broad) 2H NH₂ [5]

2.12 s 3H CH₃ [5]

2-Hydroxy-5-methylpyridine
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Table 6: Experimental ¹H NMR Data for 2-Hydroxy-5-methylpyridine

Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment Reference

13.17 s (broad) 1H OH [1]

7.23 d 1H H6 [1]

6.93 dd 1H H4 [1]

6.45 d 1H H3 [1]

2.06 s 3H CH₃ [1]

Spectroscopic Comparison and Insights
¹H NMR: The presence of the electron-donating amino (-NH₂) or hydroxyl (-OH) group at the

2-position in the comparative compounds causes a significant upfield shift (to lower ppm

values) of the pyridine ring protons (H3, H4, and H6) compared to the predicted values for

the 2-isopropoxy derivative. This is due to increased electron density on the ring. The

isopropoxy group is also electron-donating, but its effect is moderated by its steric bulk. The

splitting patterns (multiplicities) remain similar, reflecting the ortho and meta couplings within

the pyridine ring.

¹³C NMR: Similarly, the carbon atoms of the pyridine ring in the amino and hydroxy

derivatives would be expected to show different chemical shifts compared to the isopropoxy

derivative, reflecting the differing electronic effects of the substituents.

IR Spectroscopy: While all three compounds would exhibit C-H and pyridine ring stretching

vibrations, 2-amino-5-methylpyridine will show characteristic N-H stretching bands (around

3300-3500 cm⁻¹), and 2-hydroxy-5-methylpyridine will display a broad O-H stretching band

(around 3200-3600 cm⁻¹). These are absent in the predicted spectrum of 2-isopropoxy-5-
methylpyridine, which instead shows strong C-O-C stretching bands.

Mass Spectrometry: The fragmentation patterns will be distinct. The amino derivative may

show loss of HCN, while the hydroxy derivative could lose CO. The McLafferty

rearrangement leading to the loss of propene is a characteristic fragmentation pathway for
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the isopropoxy group and would be a key differentiator in the mass spectrum of 2-
Isopropoxy-5-methylpyridine.

Experimental Protocols for Spectroscopic Analysis
The following are generalized, yet detailed, step-by-step methodologies for acquiring high-

quality spectroscopic data for 2-Isopropoxy-5-methylpyridine and similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Accurately weigh 5-10 mg of the purified compound.

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or

DMSO-d₆) in a clean, dry 5 mm NMR tube.

Ensure complete dissolution by gentle vortexing or brief sonication.

Data Acquisition (¹H NMR):

Use a 400 MHz or higher field NMR spectrometer.

Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise

ratio.

Typical parameters include a spectral width of -2 to 12 ppm, a relaxation delay of 1-2

seconds, and a 30° pulse angle.

Data Acquisition (¹³C NMR):

Acquire the spectrum using a proton-decoupled pulse sequence.

A greater number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically

required compared to ¹H NMR due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy (Attenuated Total Reflectance
- ATR)
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Sample Preparation:

Ensure the ATR crystal of the FTIR spectrometer is clean.

Place a small amount of the solid or liquid sample directly onto the ATR crystal.

Data Acquisition:

Record a background spectrum of the clean, empty ATR crystal.

Record the sample spectrum, typically in the range of 4000-400 cm⁻¹.

The instrument software will automatically subtract the background from the sample

spectrum.

Mass Spectrometry (Gas Chromatography-Mass
Spectrometry - GC-MS)

Sample Preparation:

Prepare a dilute solution (e.g., 1 mg/mL) of the sample in a volatile organic solvent such

as dichloromethane or methanol.

Data Acquisition:

Inject a small volume (e.g., 1 µL) of the solution into the GC-MS system.

The GC will separate the components of the sample before they enter the mass

spectrometer.

The mass spectrometer is typically operated in electron ionization (EI) mode at 70 eV.

Scan a mass range appropriate for the expected molecular weight and fragments (e.g.,

m/z 40-300).

Workflow for Spectroscopic Analysis
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The following diagram illustrates a general workflow for the comprehensive spectroscopic

characterization of a novel organic compound.

Spectroscopic Analysis Workflow

Compound Synthesis & Purification

NMR Spectroscopy (¹H & ¹³C) IR Spectroscopy Mass Spectrometry

Structure Elucidation & Data Interpretation

Comparison with Analogs

Final Characterization Report

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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and industry.
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